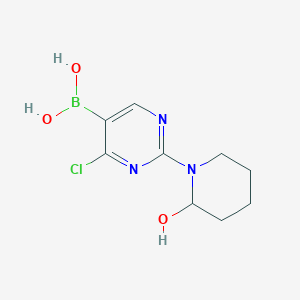
Methyl 3,4,5-tris(dodecyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4,5-tris(dodecyloxy)benzoate: is an organic compound with the molecular formula C44H80O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by three dodecyloxy groups and a methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4,5-tris(dodecyloxy)benzoate typically involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3,4,5-tris(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dodecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 3,4,5-tris(dodecyloxy)benzoic acid.
Reduction: 3,4,5-tris(dodecyloxy)benzyl alcohol.
Substitution: 3,4,5-tris(alkoxy)benzoate.
Applications De Recherche Scientifique
Methyl 3,4,5-tris(dodecyloxy)benzoate has several applications in scientific research:
Materials Science: Used in the synthesis of liquid crystalline materials due to its ability to form ordered structures.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Used in the formulation of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 3,4,5-tris(dodecyloxy)benzoate involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The dodecyloxy groups enhance the compound’s solubility in organic solvents and its ability to self-assemble into ordered structures. These properties make it useful in the design of supramolecular assemblies and nanomaterials .
Comparaison Avec Des Composés Similaires
Methyl 3,4,5-tris(decyloxy)benzoate: Similar structure but with shorter alkyl chains, leading to different physical properties.
Methyl 3,4,5-tris(octyloxy)benzoate: Another similar compound with even shorter alkyl chains.
3,4,5-Tris(carboxymethoxy)benzoic acid: A related compound with carboxyl groups instead of alkoxy groups.
Uniqueness: Methyl 3,4,5-tris(dodecyloxy)benzoate is unique due to its long dodecyloxy chains, which impart distinct hydrophobic properties and enhance its ability to form stable, ordered structures. This makes it particularly valuable in the development of advanced materials and nanotechnology applications .
Propriétés
IUPAC Name |
methyl 3,4,5-tridodecoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80O5/c1-5-8-11-14-17-20-23-26-29-32-35-47-41-38-40(44(45)46-4)39-42(48-36-33-30-27-24-21-18-15-12-9-6-2)43(41)49-37-34-31-28-25-22-19-16-13-10-7-3/h38-39H,5-37H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSLFIRTZGMDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572533 |
Source


|
| Record name | Methyl 3,4,5-tris(dodecyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
689.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123126-39-6 |
Source


|
| Record name | Methyl 3,4,5-tris(dodecyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14088893.png)
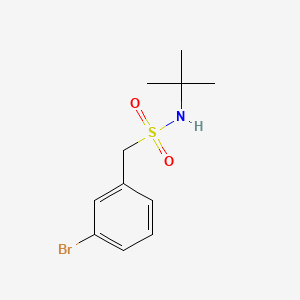
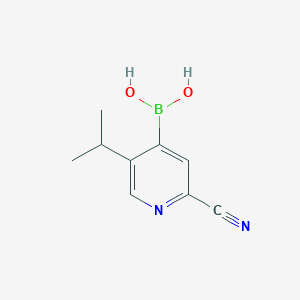
![Methyl 3-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14088901.png)
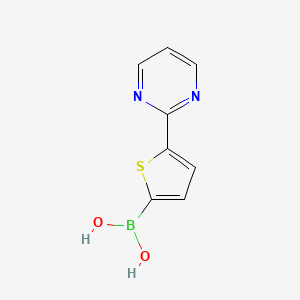
![2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088933.png)
![5-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14088938.png)

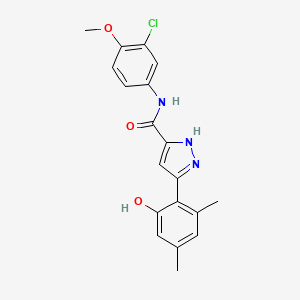
![9-benzyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088955.png)
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14088958.png)
![9-[2-(2-Bromophenyl)phenyl]carbazole](/img/structure/B14088963.png)

